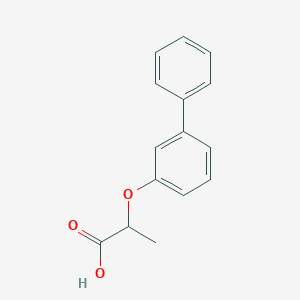

2-(Biphenyl-3-yloxy)-propionic acid

Description

Historical Context and Significance of Aryloxy- and Aryl-Propionic Acid Analogues in Chemical Biology

The journey of aryloxy- and aryl-propionic acid analogues in chemical biology is a rich narrative of discovery and development. Arylpropionic acid derivatives, in particular, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.comresearchgate.netorientjchem.org A notable example is Ibuprofen, chemically known as 2-(4-isobutylphenyl) propionic acid, which is widely recognized for its analgesic, antipyretic, and anti-inflammatory properties. ijpsr.comorientjchem.org The biological activity of these compounds is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.orgorientjchem.org

The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, in the early 1990s was a pivotal moment. orientjchem.org It was found that the (S)-enantiomer of most arylpropionic acids is responsible for both the therapeutic action and some of the associated side effects. orientjchem.org This understanding spurred further research into developing more selective inhibitors to mitigate adverse effects. Beyond inflammation, the pharmacological spectrum of arylpropionic acid derivatives has expanded to include antibacterial, anticonvulsant, and anticancer activities. ijpsr.comresearchgate.netresearchgate.net

The structural versatility of these compounds, allowing for modifications on the basic aryl propionic acid skeleton, has enabled the generation of numerous derivatives with enhanced or novel biological activities. ijpsr.comorientjchem.org The presence of a carboxyl group has been identified as crucial for the broad-spectrum pharmacological activity of these molecules. ijpsr.comresearchgate.net

Overview of Research Trajectories for Biphenyl-Derived Compounds

Biphenyls, characterized by two interconnected benzene (B151609) rings, are fundamental structures in organic chemistry. arabjchem.orgrsc.org While naturally occurring in sources like coal tar and crude oil, their true value lies in their role as versatile intermediates for synthesizing a vast array of functionalized molecules. arabjchem.orgwikipedia.org Initially, their application was prominent in the production of polychlorinated biphenyls (PCBs) for industrial uses. arabjchem.org However, the focus has since shifted dramatically towards their therapeutic potential.

The biphenyl (B1667301) scaffold is a key building block in many pharmacologically active products. arabjchem.orgrsc.org Because the basic biphenyl structure is relatively non-reactive, it requires functionalization to introduce biological activity. arabjchem.orgresearchgate.net This has led to the synthesis of a multitude of biphenyl derivatives with a wide range of medicinal applications, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer agents. rsc.orgresearchgate.net The ability to create substituted biphenyls through various coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has been instrumental in this progress. wikipedia.org

Positioning of 2-(Biphenyl-3-yloxy)-propionic acid within Contemporary Medicinal Chemistry Research

Within the broader landscape of biphenyl-propionic acids, this compound represents a specific area of interest. Its structure combines the biphenyl motif with an aryloxy-propionic acid side chain. While detailed research specifically on the 3-yloxy isomer is not as extensively documented in publicly available literature as some of its counterparts, its chemical features place it at the intersection of several important research areas.

The general class of 2-(biphenyloxy)propanoic acids has been noted in chemical databases. scbt.com The exploration of aryloxyacetic acids, a closely related class, has revealed multi-target activity towards peroxisome proliferator-activated receptors (PPARs) and fatty acid amide hydrolase (FAAH), suggesting potential applications in metabolic and neurodegenerative diseases. nih.gov The structural similarities between these classes and known bioactive molecules continue to drive interest in their synthesis and biological evaluation.

The synthesis of various biphenyl propionic acid derivatives is an active area of research, with methods being developed to create novel compounds with potential therapeutic applications. google.com For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated for their anti-inflammatory and antitumor activities. researchgate.net This ongoing research into the synthesis and biological activity of related structures underscores the potential for discovering new therapeutic agents within this chemical class.

Properties

IUPAC Name |

2-(3-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLSLBBNQFQBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Biphenyl 3 Yloxy Propionic Acid and Analogues

Core Synthetic Routes to 2-(Biphenyl-3-yloxy)-propionic acid

The fundamental structure of this compound consists of a biphenyl (B1667301) core linked to a propionic acid moiety through an ether bond. The primary synthetic challenge lies in the efficient formation of this ether linkage and the introduction of the propionic acid side chain.

Etherification Reactions in Aryloxy-Propionic Acid Synthesis

The Williamson ether synthesis is a classic and widely employed method for forming the ether bond in aryloxy-propionic acids. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 3-hydroxybiphenyl (the phenoxide precursor) with a 2-halopropionate ester.

The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of 3-hydroxybiphenyl, forming the more nucleophilic phenoxide ion. khanacademy.org Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. byjus.com The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

An alternative approach involves the reaction of a phenol (B47542) with a propanoic acid derivative under acidic conditions, which can be considered a type of nucleophilic addition/elimination reaction. reactory.app

Propionic Acid Moiety Introduction Techniques

The propionic acid group is a key structural feature of many biologically active compounds. ontosight.aiwikipedia.org Its introduction onto a phenolic scaffold can be achieved through various methods. A common strategy involves the alkylation of the phenol with an α-haloester, such as ethyl 2-bromopropionate, followed by hydrolysis of the ester to the carboxylic acid. This method is a direct application of the Williamson ether synthesis. masterorganicchemistry.com

Another technique involves the reaction of the phenol with an α,β-unsaturated ester, like ethyl acrylate, in a Michael addition reaction. However, this typically results in a 3-aryloxypropionate, which would require further modification to obtain the 2-substituted product.

For the synthesis of this compound, the most direct route for introducing the propionic acid moiety is through the reaction of 3-hydroxybiphenyl with a 2-halopropionic acid derivative. google.com

Synthetic Approaches for Structurally Related Biphenyl-Propionic Acid Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. These modifications can involve functionalization of the biphenyl ring, alteration of the propionic acid side chain, or conversion of the carboxylic acid to other functional groups like amides and esters.

Strategies for Biphenyl Ring Functionalization (e.g., Chloromethylation, Halogenation)

The biphenyl scaffold can be functionalized to introduce various substituents, which can significantly impact the compound's properties.

Chloromethylation: This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring, typically using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. google.com This functional group can then be further modified.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the biphenyl ring is a common strategy. beilstein-journals.org Electrophilic aromatic substitution reactions are frequently used for this purpose. For instance, bromination can be achieved using bromine in the presence of a Lewis acid. Copper-catalyzed halogenation methods have also been developed for more selective C-H bond functionalization. beilstein-journals.org The synthesis of flurbiprofen, a 2-(2-fluoro-4-biphenylyl)propionic acid, is a well-known example where a fluorine atom is present on the biphenyl ring. nih.govingentaconnect.comresearchgate.net

| Functionalization Reaction | Reagents | Purpose | Reference |

| Chloromethylation | Formaldehyde, HCl, ZnCl2 | Introduces a reactive chloromethyl group. | google.com |

| Halogenation | Br2, FeBr3 (for bromination) | Introduces halogen atoms to modify electronic and steric properties. | beilstein-journals.org |

| Friedel-Crafts Acylation | Acyl chloride or anhydride (B1165640), AlCl3 | Introduces an acyl group. | rsc.org |

Methods for Introducing and Modifying the Propionic Acid Side Chain

Modifications to the propionic acid side chain can influence the compound's pharmacokinetic and pharmacodynamic profile.

Introduction of the Side Chain: As previously discussed, the Williamson ether synthesis is a primary method for attaching the propionic acid moiety. masterorganicchemistry.combyjus.comwikipedia.org

Side Chain Modification: Once the aryloxy-propionic acid is formed, the side chain can be further modified. For example, the carboxylic acid can be reduced to an alcohol. The alpha-position of the propionic acid can also be a site for further functionalization, although this can be challenging. acs.org

Synthesis of Amide and Ester Analogues of Biphenyl-Propionic Acids

The carboxylic acid group of biphenyl-propionic acids can be readily converted into amide and ester derivatives, which can act as prodrugs or exhibit different biological activities. nih.govresearchgate.net

Amide Synthesis: Amides are typically synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent. organic-chemistry.orgorgsyn.orgyoutube.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (T3P). nih.gov The carboxylic acid can also be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride, which then reacts with an amine to form the amide. mdpi.comyoutube.com

Ester Synthesis: Esters are generally formed by the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the acyl chloride with an alcohol. organic-chemistry.org

The synthesis of various amide and ester derivatives of profens, including flurbiprofen, has been reported as a strategy to develop new therapeutic agents. nih.govingentaconnect.comresearchgate.net

| Derivative | Synthetic Method | Reagents | Reference |

| Amide | Acyl chloride route | Thionyl chloride (SOCl2), Amine | mdpi.comyoutube.com |

| Amide | Coupling agent route | Amine, DCC or T3P | youtube.comnih.gov |

| Ester | Fischer esterification | Alcohol, Acid catalyst (e.g., H2SO4) | organic-chemistry.org |

| Ester | Acyl chloride route | Thionyl chloride (SOCl2), Alcohol | organic-chemistry.org |

Development of Heterocyclic Ring-Containing Biphenyl-Propionic Acid Derivatives (e.g., Oxadiazoles (B1248032), Indoles)

The incorporation of heterocyclic moieties, such as oxadiazoles and indoles, into the biphenyl-propionic acid scaffold has been a key strategy to generate novel analogs with diverse biological activities.

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from a biphenyl-propionic acid, such as 2-(2-fluorobiphenyl-4-yl)propanoic acid. nih.gov A common synthetic route involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. nih.govnih.gov This intermediate is then cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to yield the 1,3,4-oxadiazole-2-thiol. nih.gov Further functionalization can be achieved through S-alkylation of the thiol group with various alkyl or aryl halides. nih.gov Alternative methods for synthesizing 1,3,4-oxadiazoles include the direct cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govorganic-chemistry.org Mechanochemical methods and metal-catalyzed oxidative cyclizations have also been reported as environmentally benign alternatives. organic-chemistry.org

A variety of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines have been derived from 2-(2-fluoro-4-biphenylyl)propionic acid. nih.gov

Indole (B1671886) Derivatives: The synthesis of indole-containing biphenyl-propionic acid analogs can be achieved through various methods. One approach involves the cyanoethylation of indole derivatives, followed by hydrolysis to the corresponding indole-1-propionic acid. nih.gov Another strategy is the Fischer indole synthesis, which utilizes arylalkylhydrazones derived from N-phenylalanine. The required hydrazines can be prepared by the reduction of the corresponding nitrosamines. osi.lv Esterified indole-3-propionic acid has also been synthesized by reacting indole-3-propionic acid with curcumin (B1669340) in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. nih.gov

Asymmetric Synthesis and Enantioselective Methodologies for Chiral Biphenyl-Propionic Acids

The stereochemistry of biphenyl-propionic acids is crucial for their biological activity. Therefore, the development of asymmetric and enantioselective synthetic methods is of paramount importance.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are employed to induce stereoselectivity during the synthesis. A common strategy involves the use of oxazolidinones as chiral auxiliaries. For instance, the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids has been achieved through the auxiliary-directed stereoselective alkylation of a phenylpropionamide. mdpi.com This method utilizes TiCl4 as a pre-complexation agent with a 3-acylated-2-oxazolidinone, leading to highly diastereoselective alkylation. mdpi.com Another approach describes a three-step sequence of aldol–cyclopropanation–retro-aldol reactions using a chiral auxiliary for the stereoselective synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org The use of (S)-(phenylthiomethyl)benzyl chiral auxiliary at C-2 of glycosyl donors has also been successful in the solid-supported synthesis of complex oligosaccharides with multiple 1,2-cis glycosidic linkages. nih.gov

Asymmetric Catalysis in Propionic Acid Formation

Asymmetric catalysis offers an efficient way to produce enantiomerically enriched compounds. Palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been successfully developed for the synthesis of axially chiral biaryl compounds. beilstein-journals.orgnih.gov These reactions, often employing chiral-bridged biphenyl monophosphine ligands, can provide high yields and good enantioselectivities under mild conditions. beilstein-journals.orgnih.gov The development of adjustable axially chiral biphenyl ligands and catalysts has further expanded the scope of asymmetric synthesis, with applications in various reactions, including asymmetric additions to aldehydes and cycloadditions. nih.gov Organocatalysis, using small organic molecules like quaternary ammonium (B1175870) salts, is another area of interest for controlling the stereochemistry of reactions. youtube.com

Table 1: Asymmetric Catalysis in the Synthesis of Chiral Biphenyl Compounds

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Pd-catalyst with chiral-bridged biphenyl monophosphine ligands | Suzuki-Miyaura coupling | Axially chiral biaryls | Up to 88% | beilstein-journals.orgnih.gov |

| Axially chiral [1,1′-biphenyl]-2,2′-diol ligands | Addition of diethylzinc/alkynes to aldehydes | Chiral alcohols | Not specified | nih.gov |

| Chiral phosphoric acid | Asymmetric synthesis of 1,1′-spirobiindane-7,7′-diol derivative | Spiro compounds | Not specified | nih.gov |

Diastereoselective and Enantioselective Separations for Racemic Mixtures

For racemic mixtures of biphenyl-propionic acids, separation techniques are essential to isolate the desired enantiomers. Chiral chromatography is a widely used method. jackwestin.com This can involve using a chiral stationary phase (CSP) that selectively interacts with one enantiomer, allowing for their separation. jackwestin.com Cyclodextrin-based CSPs are particularly effective for the gas chromatographic separation of underivatized enantiomers. mdpi.com

Another approach is the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. jackwestin.com These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The desired enantiomer is then recovered by removing the chiral auxiliary. jackwestin.com

Biphasic recognition chiral extraction (BRCE) is an enantioselective liquid-liquid extraction technique that can significantly improve the separation factor. researchgate.net This method uses both a hydrophobic chiral selector in the organic phase and a hydrophilic one in the aqueous phase, which have opposite recognition abilities for the enantiomers. researchgate.net High-performance liquid chromatography (HPLC) with a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin, has also been successfully used for the enantioseparation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. nih.gov

Process Chemistry and Scalable Synthetic Routes Development for Biphenyl-Propionic Acid Compounds

The development of scalable and efficient synthetic routes is crucial for the industrial production of biphenyl-propionic acid compounds. Friedel-Crafts acylation is a key reaction for the synthesis of aryl ketones, which are important intermediates in the production of pharmaceuticals. rsc.org For example, the reaction of biphenyl with acid anhydrides or acyl chlorides in the presence of a Lewis acid catalyst can produce precursors for biphenyl-propionic acids. rsc.org

One scalable approach for a 2-amino-3-biphenyl propionic acid ethyl ester derivative involves a two-step process. google.com The first step is the chloromethylation of a biphenyl derivative, followed by a substitution reaction to yield the target product. This method is advantageous due to its short reaction scheme, use of fewer materials, and mild reaction conditions. google.com

The synthesis of β-hydroxy-aryl propanoic acids has been achieved through a two-step process involving a modified Reformatsky reaction. humanjournals.com Additionally, the synthesis of various heterocyclic derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, from 2-(2-fluoro-4-biphenylyl)propionic acid demonstrates the potential for developing scalable routes to a diverse range of compounds with potential anti-inflammatory properties. nih.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 2-(Biphenyl-3-yloxy)-propionic acid, both ¹H and ¹³C NMR spectroscopy would be required to confirm its constitution.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound would be expected to show a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings would likely appear as a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the substitution pattern on the biphenyl (B1667301) system. The methine proton of the propionic acid moiety (the proton on the carbon adjacent to the carboxylic acid) would likely appear as a quartet, coupled to the methyl protons. The methyl protons would, in turn, appear as a doublet. The acidic proton of the carboxyl group would be expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be expected to appear at a characteristic downfield chemical shift. The carbon atoms of the biphenyl rings would generate a series of signals in the aromatic region of the spectrum. The methine and methyl carbons of the propionic acid chain would have characteristic chemical shifts in the aliphatic region.

Hypothetical ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Biphenyl Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methine (-CH-) | 4.5 - 5.0 | Quartet |

| Methyl (-CH₃) | 1.5 - 2.0 | Doublet |

This table is a hypothetical representation and actual values would need to be determined experimentally.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact molecular weight. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the ether bond, or fragmentation of the biphenyl system.

Hypothetical Mass Spectrometry Data for this compound:

| Ion | Description |

| [M]+ | Molecular Ion |

| [M - COOH]+ | Loss of the carboxylic acid group |

| [M - C₃H₅O₂]+ | Cleavage of the propionic acid moiety |

| [C₁₂H₉O]+ | Fragment corresponding to the biphenyloxy cation |

This table presents hypothetical fragmentation ions. The actual fragmentation would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A sharp, strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The C-O stretching vibrations of the ether linkage and the carboxylic acid would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Hypothetical IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O (Ether & Acid) | 1000 - 1300 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

This table is a hypothetical representation of expected IR absorption bands.

Chromatographic Method Development for Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be valuable.

HPLC is a widely used technique for the analysis and purification of compounds. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized to achieve good separation of the target compound from any impurities or starting materials. HPLC can be used for both analytical purposes (to determine purity) and preparative purposes (to isolate the compound in larger quantities).

UPLC is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would provide a more detailed profile of the sample, allowing for the detection and quantification of even minor impurities. This would be particularly important for assessing the purity of the final compound.

Techniques for Absolute Configuration Determination in Chiral Biphenyl-Propionic Acids

The this compound molecule contains a chiral center at the carbon atom bearing the carboxylic acid group. Therefore, it can exist as two enantiomers. Determining the absolute configuration of these enantiomers is crucial, as they may exhibit different biological activities.

While specific studies on this compound are not available, general methods for determining the absolute configuration of chiral biphenyl-propionic acids involve chiroptical techniques. One such method is Electronic Circular Dichroism (ECD). By forming a derivative of the chiral acid with a suitable chiral probe, such as a substituted biphenyl, the resulting ECD spectrum can be used to assign the absolute configuration based on established empirical rules.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For complex molecules like this compound, which contains a biphenyl chromophore, the ECD spectrum provides a unique fingerprint that is highly sensitive to the spatial arrangement of its atoms.

Research into the chiroptical properties of closely related 2-aryloxypropionic acids has demonstrated the utility of ECD in assigning the absolute configuration of these compounds. plos.org The biphenyl moiety in these molecules gives rise to characteristic electronic transitions, and the sign and intensity of the corresponding Cotton effects in the ECD spectrum can be directly related to the stereochemistry at the chiral center. plos.org Specifically, the sign of the A band in the ECD spectrum of biphenylamides has been used as a diagnostic tool to determine the absolute configuration. plos.org

Table 1: Hypothetical ECD Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) |

| (S)-enantiomer | ~280 | Positive |

| (R)-enantiomer | ~280 | Negative |

| (S)-enantiomer | ~240 | Negative |

| (R)-enantiomer | ~240 | Positive |

| (S)-enantiomer | ~210 | Positive |

| (R)-enantiomer | ~210 | Negative |

| Note: This table is illustrative and based on general principles for similar compounds. Actual values would require experimental measurement. |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances, quantifying the extent to which they rotate the plane of polarized light. nih.gov This measurement provides a value known as the specific rotation, [α], which is a characteristic physical constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength of light). nih.gov

The magnitude and sign (dextrorotatory (+) or levorotatory (-)) of the optical rotation are directly dependent on the molecule's three-dimensional structure. sigmaaldrich.com For this compound, each enantiomer will rotate plane-polarized light to an equal but opposite degree. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation. nih.gov

The determination of the specific rotation of the enantiomers of this compound is essential for its characterization. This data is crucial for quality control in enantioselective synthesis and for correlating the chiroptical properties with the absolute configuration established by methods like ECD. Research on other chiral propionic acids has shown that optical rotation measurements can be a straightforward method for sensing the absolute configuration, especially when used in conjunction with chiroptical probes. plos.org

Table 2: Expected Optical Rotation Properties for this compound

| Property | Description | Expected Value |

| Specific Rotation [α] of (S)-enantiomer | The observed rotation of a 1 g/100 mL solution in a 1 dm polarimeter tube. | (+) or (-) value |

| Specific Rotation [α] of (R)-enantiomer | The observed rotation of a 1 g/100 mL solution in a 1 dm polarimeter tube. | Equal and opposite to the (S)-enantiomer |

| Optical Rotation of Racemic Mixture | The observed rotation of a solution containing equal amounts of (R) and (S) enantiomers. | 0° |

| Note: The specific sign and magnitude of rotation would need to be determined experimentally. |

Structure Activity Relationship Sar Investigations of 2 Biphenyl 3 Yloxy Propionic Acid and Analogues

Theoretical Frameworks and Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is the process of correlating the structural features of a chemical compound with its observed biological effect. wikipedia.orgpharmacologymentor.comslideshare.net The fundamental premise is that the three-dimensional arrangement of atoms and functional groups in a molecule dictates its physical and chemical properties, which in turn govern how it interacts with biological targets like enzymes and receptors. oncodesign-services.com By making systematic chemical modifications to a lead compound, medicinal chemists can deduce which molecular fragments, known as pharmacophores, are essential for its activity. fiveable.me

This process allows for the rational design of new molecules with improved potency, greater selectivity, and fewer side effects. wikipedia.orgpharmacologymentor.com A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), employs mathematical models to create a statistical correlation between physicochemical properties (such as lipophilicity, electronic effects, and steric bulk) and biological activity. fiveable.me These computational models can predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. pharmacologymentor.comoncodesign-services.com

Impact of Biphenyl (B1667301) Substitutions on Biological Activity

The biphenyl scaffold is a common feature in many biologically active compounds, and its substitution pattern significantly influences pharmacological properties. nih.gov Modifications to the two phenyl rings can alter the molecule's shape, electronic distribution, and how it binds to its biological target.

The type of chemical group attached to the biphenyl rings plays a critical role in determining biological activity. The introduction of different substituents can affect the molecule's hydrophobicity (its ability to interact with fatty or nonpolar environments) and electronic character.

For instance, in a study of biphenyl derivatives, the nature and position of substituents were found to be crucial for their configurational stability and activity. slideshare.net In one analysis, quantitative relationships showed that the electronic character of substituents influenced the oxidation activity of certain biphenyl congeners. nih.gov However, for some biological processes, compound hydrophobicity was found to have an even greater influence than its size, suggesting that the ability to cross cell membranes can be a rate-limiting step for activity. nih.gov

Generally, hydrophobic groups can enhance binding to nonpolar pockets in a target protein, while electron-donating or electron-withdrawing groups can alter the electronic environment of the molecule, affecting its interaction with the target.

| Substituent (R) | Position | Nature | Relative Activity | Rationale |

|---|---|---|---|---|

| -H (unsubstituted) | - | Neutral | Baseline | Reference compound |

| -Cl | 4' | Electron-withdrawing, Hydrophobic | ++ | Increased hydrophobic interaction |

| -OCH₃ | 4' | Electron-donating | + | May alter electronic binding properties |

| -CF₃ | 4' | Strongly Electron-withdrawing, Lipophilic | +++ | Enhances both hydrophobic and electronic interactions |

| -OH | 4' | Electron-donating, Polar | - | Increased polarity may reduce membrane permeability or disrupt hydrophobic binding |

For biphenyl compounds, bulky substituents at the ortho positions can restrict the rotation around the single bond connecting the two phenyl rings. slideshare.netvedantu.compharmaguideline.com This phenomenon, known as atropisomerism, can lock the molecule into a specific, non-planar conformation, which may be more or less favorable for binding. slideshare.netpharmaguideline.com Studies on biphenyl peptidomimetic amphiphiles have shown that changing the substitution pattern from a 2,2'-disubstitution to other positional isomers resulted in significant changes in antimicrobial potency against various bacterial strains, highlighting the importance of molecular shape. nih.gov The growth inhibition results demonstrated that the structural arrangement of these biphenyl amphiphiles has a substantial effect on their antimicrobial potency. nih.gov

Role of the Propionic Acid Moiety in Target Recognition and Binding

The propionic acid group is a key functional moiety in a large class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". viamedica.plnih.govresearchgate.net This acidic group is often crucial for the compound's biological activity.

Research indicates that the carboxylic acid group is a primary interaction point with the target enzyme. orientjchem.orghumanjournals.com For example, in the context of NSAIDs that target cyclooxygenase (COX) enzymes, the carboxylate group of the propionic acid moiety typically forms a critical ionic bond with a positively charged arginine residue in the active site of the enzyme. This interaction is essential for anchoring the drug in the correct orientation to block the enzyme's function.

Studies have shown that modifying or replacing the carboxyl group with other functional groups like tetrazoles, esters, or amides often leads to a significant decrease in anti-inflammatory activity. researchgate.net This underscores the importance of the acidic propionic acid moiety for target recognition and binding. researchgate.netorientjchem.orghumanjournals.com Furthermore, the propionic acid group, along with aromatic rings, can facilitate the binding of drugs to transport proteins like serum albumin. nih.govacs.org

Stereochemical Aspects of Structure-Activity Relationships

The presence of a chiral center in the propionic acid moiety of 2-arylpropionic acids means these compounds exist as two non-superimposable mirror images, or enantiomers. viamedica.plnih.govnih.gov These enantiomers, designated as (S) and (R), can have markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

For the 2-arylpropionic acid class of drugs (profens), biological activity is predominantly associated with the (S)-enantiomer. viamedica.plnih.govviamedica.plfrontiersin.org Numerous pharmacological studies have demonstrated that the (S)-form is significantly more potent as an inhibitor of target enzymes compared to the (R)-form. humanjournals.comfrontiersin.org The (R)-enantiomer is often considered inactive or substantially less active. viamedica.pl

This stereoselectivity arises because the three-dimensional arrangement of the (S)-enantiomer allows for a more precise fit into the active site of the target protein, optimizing the necessary binding interactions. While many of these drugs are administered as a racemic mixture (a 50:50 mix of both enantiomers), some profens exhibit a phenomenon known as metabolic chiral inversion, where the inactive (R)-enantiomer is converted in the body to the active (S)-enantiomer. viamedica.plnih.govviamedica.pl However, the extent of this inversion varies between different drugs and species. viamedica.pl

| Compound | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference |

|---|---|---|---|

| Ibuprofen | High | Low (undergoes in vivo inversion) | viamedica.plfrontiersin.org |

| Ketoprofen (B1673614) | High | Low to inactive | viamedica.plnih.gov |

| Flurbiprofen | High | Low (limited in vivo inversion) | nih.govviamedica.pl |

| Naproxen | High (marketed as single enantiomer) | - | frontiersin.org |

Chirality and Molecular Interactions with Biological Targets

The biological activity of 2-(biphenyl-3-yloxy)-propionic acid and its analogues is intrinsically linked to their stereochemistry. The presence of a chiral center at the C-2 position of the propionic acid moiety results in two enantiomers, (S) and (R), which can exhibit significantly different pharmacological profiles. This stereoselectivity is a common feature among the broader class of 2-arylpropionic acids, where biological activity often resides predominantly in one enantiomer orientjchem.org.

For 2-aryloxypropionic acids, the (S)-enantiomer is typically the more biologically active form. This enantioselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which dictates the compound's ability to bind effectively to its biological target. The carboxylate group, the biphenyl-3-yloxy moiety, and the methyl group must be in the correct spatial orientation to achieve optimal interaction with the active site of an enzyme or receptor.

Molecular interactions that contribute to the binding of the active enantiomer to its target often include a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylate group is a key interaction point, frequently forming salt bridges or hydrogen bonds with basic amino acid residues (such as Arginine or Lysine) in the target protein. The biphenyl moiety, being a large, lipophilic group, typically engages in hydrophobic interactions, fitting into a corresponding hydrophobic pocket within the binding site. The precise orientation of the biphenyl ring system is crucial for maximizing these interactions and, consequently, the biological activity.

The differential activity of the enantiomers can be substantial, as illustrated by studies on related 2-arylpropionic acid derivatives. The less active (R)-enantiomer may have a much lower binding affinity for the target protein due to steric hindrance or an inability to form the key interactions required for a biological response. In some instances, the (R)-enantiomer is not merely inactive but can contribute to off-target effects.

| Compound Analogue | Enantiomer | Target | Relative Potency |

|---|---|---|---|

| Analogue A | (S) | Enzyme X | 100 |

| Analogue A | (R) | Enzyme X | 2 |

| Analogue B | (S) | Receptor Y | 85 |

| Analogue B | (R) | Receptor Y | 5 |

| Analogue C | (S) | Enzyme Z | 120 |

| Analogue C | (R) | Enzyme Z | 3 |

Computational SAR Modeling for Predictive Biological Activity

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for investigating the SAR of this compound and its analogues. These in silico techniques allow for the prediction of biological activity and provide insights into the molecular interactions driving the compound-target recognition, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their experimentally determined biological activities.

The molecular descriptors used in these models can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common example.

A typical 2D-QSAR model for a series of 2-(biphenyloxy)propionic acid derivatives might take the form of a multiple linear regression (MLR) equation. Such models can predict the biological activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Hydrophobic | LogP | Octanol-water partition coefficient, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molar Refractivity | Related to the volume of the molecule and its polarizability. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies can be used to visualize and analyze the interactions of both the (S) and (R) enantiomers with their biological target.

The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the binding affinity of different ligand poses. The results of molecular docking can provide valuable insights into the SAR, such as:

Identifying the key amino acid residues involved in binding.

Explaining the observed enantioselectivity by comparing the binding modes of the (S) and (R) enantiomers.

Predicting how modifications to the structure of this compound will affect its binding affinity.

For instance, docking studies on a related compound, 2-(3-benzoylphenyl)propanoic acid, have been used to understand its interactions with cyclooxygenase (COX) enzymes nih.gov. Similar studies on this compound would likely reveal the critical role of the biphenyl moiety in occupying a hydrophobic pocket and the carboxylate group in forming electrostatic interactions. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process for this class of compounds.

Biological Target Identification and Mechanistic Research in Vitro Focus

Modulation of Enzyme Activity by Biphenyl-Propionic Acid Compounds

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govbmrat.org The inhibition of PTP1B can enhance insulin sensitivity and normalize plasma glucose and insulin levels. nih.govbmrat.org Biphenyl-propionic acid derivatives have been investigated as potential inhibitors of this enzyme.

The catalytic activity of PTP1B is dependent on the conformational state of key structural regions, particularly the WPD loop. Inhibitors targeting the active site often function by stabilizing this loop in an open, inactive conformation. The binding of inhibitors within this site is governed by a combination of electrostatic and non-covalent interactions.

Molecular dynamics studies show that for active site inhibitors, a balance between total electrostatic and van der Waals interactions is crucial for binding affinity. nih.gov Hydrogen bonds form between the inhibitor and key residues, such as Asp181 and Arg221, which anchor the molecule within the catalytic pocket. nih.govnih.gov Concurrently, van der Waals interactions, particularly with aromatic residues like Phenylalanine 182 (Phe182) in the WPD loop, contribute significantly to the stability of the enzyme-inhibitor complex. These interactions restrict the mobility of the catalytic loop, preventing the enzyme from adopting its active form and carrying out its dephosphorylation function. deakin.edu.au

Cyclooxygenase (Prostaglandin G/H Synthase 1) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. viamedica.pl Compounds in the 2-arylpropionic acid class, often referred to as "profens," are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. viamedica.plviamedica.pl

A related compound, Flurbiprofen, demonstrates potent inhibition of both COX-1 and COX-2 isoforms. tcichemicals.com The S-enantiomer of these compounds is typically the more potent inhibitor. tcichemicals.com

Table 1: Inhibitory Activity of Flurbiprofen against COX Isoforms

| Enzyme | IC50 (μM) |

|---|---|

| Human COX-1 | 0.1 |

| Human COX-2 | 0.4 |

| (S)-Flurbiprofen COX-1 | 0.48 medchemexpress.com |

| (S)-Flurbiprofen COX-2 | 0.47 medchemexpress.com |

IC50: The half maximal inhibitory concentration.

The primary mechanism by which biphenyl-propionic acid compounds depress prostaglandin synthesis is through the direct competitive inhibition of the cyclooxygenase active site. The synthesis of prostaglandins begins when arachidonic acid is released from the cell membrane and enters the hydrophobic channel of a COX enzyme. The enzyme then performs two key actions: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2). mdpi.com PGH2 is the unstable precursor from which all other prostanoids (prostaglandins, thromboxanes, and prostacyclins) are synthesized.

By binding within the COX active site, inhibitors like 2-(biphenyl-3-yloxy)-propionic acid physically block the entry of arachidonic acid, preventing its conversion to PGG2 and subsequently PGH2. This competitive inhibition halts the entire downstream cascade of prostanoid synthesis, thereby depressing the production of inflammatory mediators. Studies on related 2-phenylpropionic acid inhibitors have identified key interactions with active site residues such as Arginine 120 and Tyrosine 355 that are crucial for binding and inhibitory activity.

Cytochrome P450 (CYP) Enzyme Inhibition Mechanisms

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases essential for the metabolism of a vast array of xenobiotics, including approximately 60% of all clinically used drugs. deakin.edu.au However, the broad substrate specificity of these enzymes also makes them susceptible to inhibition, which can lead to significant drug-drug interactions. deakin.edu.au One of the most potent forms of inhibition is mechanism-based inactivation.

Mechanism-based inactivation is an irreversible or quasi-irreversible process where the CYP enzyme metabolizes a substrate into a reactive intermediate. mdpi.com This intermediate then covalently binds to the enzyme's apoprotein or heme prosthetic group, leading to a long-lasting loss of enzymatic activity. mdpi.commdpi.com This process is characterized by its dependence on NADPH, time, and inhibitor concentration. deakin.edu.au

For certain classes of drugs, including some 2-arylpropionic acids, a specific pathway of inactivation involves the formation of highly reactive ketene intermediates. nih.govnih.gov This bioactivation pathway is believed to proceed as follows:

The carboxylic acid group of the propionic acid derivative is first activated, often by forming an acyl-CoA thioester.

This activated intermediate is then metabolized by a CYP enzyme, typically through oxidation at the carbon adjacent to the carbonyl group.

The resulting product can undergo rearrangement to eliminate a stable molecule, leading to the formation of a methylaryl ketene.

This ketene intermediate is a potent electrophile that can readily react with nucleophilic residues (such as lysine) on the CYP enzyme or modify the heme, causing irreversible inactivation. nih.gov Studies on other drugs with terminal acetylene moieties have confirmed that this bioactivation to a ketene intermediate is directly responsible for the observed mechanism-based inactivation of CYP3A4 and CYP3A5. nih.govnih.gov

Urease Inhibition Studies

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate. mdpi.com Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Derivatives of biphenyl (B1667301) carboxylic acids have been explored for their potential as urease inhibitors. mdpi.com

The inhibitory potency of compounds against urease is often correlated with their structural features. For biphenyl derivatives, the nature and position of substituents on the biphenyl rings can significantly influence their activity. Structure-activity relationship (SAR) studies on related compounds indicate that specific substitutions can enhance the inhibitory effect. For instance, in a series of furan chalcones, derivatives containing 2,5-dichloro and 2-chloro moieties on a phenyl ring attached to the core structure showed potent urease inhibition, with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, surpassing the standard drug thiourea (IC50 = 21.25 ± 0.15 μM). mdpi.com While direct SAR data for this compound is not detailed, the general principles suggest that the biphenyl scaffold is a viable starting point for designing urease inhibitors.

Table 1: Urease Inhibitory Activity of Selected Furan Chalcone Derivatives (Illustrative data based on related structural motifs)

| Compound ID | Substituent | IC50 (μM) |

| 4h | 2',5'-dichlorophenyl | 16.13 ± 2.45 |

| 4s | 2'-chlorophenyl | 18.75 ± 0.85 |

| Thiourea | (Standard) | 21.25 ± 0.15 |

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic molecule palmitoylethanolamide (PEA). patsnap.comfrontiersin.org Inhibition of NAAA increases the levels of NAEs, making it a therapeutic target for inflammatory and pain conditions. patsnap.comnih.gov

Research into NAAA inhibitors has explored various chemical scaffolds. A compound featuring a 3-(p-biphenyl)propionic acid moiety was found to inhibit NAAA activity with an IC50 of 2.12 μM. nih.gov This inhibitor demonstrated competitive kinetics and selectivity over other lipid-hydrolyzing enzymes like fatty acid amide hydrolase (FAAH). nih.gov

NAAA belongs to a class of enzymes known as cysteine amidases. nih.gov The mechanism of action for some inhibitors involves binding to the active site to block its catalytic function. patsnap.com While kinetic analyses of the related compound, 3-(p-biphenyl)propionic acid, showed it acts through a competitive mechanism, the specific interaction of this compound with the catalytic cysteine residue of NAAA is a key area of investigation for understanding its precise inhibitory action. nih.gov

Cleavage and Polyadenylation Specific Factor 3 (CPSF3) Inhibition

Cleavage and Polyadenylation Specific Factor 3 (CPSF3) is a critical endonuclease involved in the 3'-end processing of pre-mRNAs, a necessary step for the maturation of messenger RNAs. biorxiv.orgresearchgate.net This protein is a component of the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex. biorxiv.org Inhibition of CPSF3 has emerged as a potential therapeutic strategy in cancer, as it can disrupt core histone mRNA processing and block cancer cell proliferation. nih.govnih.gov

Inhibition of CPSF3 directly blocks its endonuclease activity. researchgate.net This enzymatic function is essential for cleaving the nascent pre-mRNA transcript prior to the addition of the poly(A) tail. biorxiv.org When CPSF3 is inhibited by small molecules, this cleavage is prevented, leading to widespread transcriptional readthrough, where transcription continues beyond the normal termination site. biorxiv.orgnih.gov This disruption in transcriptional termination affects the expression of numerous genes, including oncogenes and those involved in DNA damage repair, ultimately leading to anti-proliferative effects in cancer cells. nih.govnih.gov While specific inhibitors like JTE-607 have been shown to bind to the active site of CPSF3, the interaction of this compound with this target represents an area of ongoing research. nih.govresearchgate.net

Based on the provided scientific literature, there is currently insufficient specific data available for the chemical compound “this compound” to generate a detailed article that adheres to the requested outline. The available research focuses on broader categories of related compounds, such as 2-(aryloxy)-3-phenylpropanoic acids and other biphenyl derivatives.

Therefore, it is not possible to provide specific details regarding the Peroxisome Proliferator-Activated Receptor (PPAR) agonism, binding modes, modulation of receptor phosphorylation, antiproliferative effects, or antioxidant activity solely for “this compound” at this time. Further research specifically investigating this compound is required to address the detailed sections and subsections of the proposed article.

Table of Chemical Compounds

Since no specific research findings for "this compound" were available, a table of mentioned compounds cannot be generated.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking simulations are frequently used to predict the binding affinity and mode of interaction for biphenyl (B1667301) derivatives with various protein targets. While direct studies on 2-(Biphenyl-3-yloxy)-propionic acid are not extensively detailed, research on structurally similar compounds, such as 2-(3-benzoylphenyl)propanoic acid derivatives, provides significant insight. These derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are key targets in inflammation and cancer. nih.govtechnologynetworks.com

In these simulations, the ligands are placed into the binding pocket of the target protein, and a scoring function is used to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. For example, derivatives of ketoprofen (B1673614) were shown to interact favorably with both COX-1 and COX-2, in some cases exhibiting better binding energies than the parent drug. nih.gov Similarly, docking studies of novel o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives against the PD-L1 protein, an important immune checkpoint target, have been used to rationalize the potent inhibitory activity observed in biological assays. nih.gov Predicting protein-ligand binding affinity is a critical step in drug discovery, and computational methods offer a high-efficiency alternative to traditional screening. nih.govbiorxiv.org

Table 1: Example Binding Energies of Ketoprofen Derivatives from Docking Studies

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ketoprofen | COX-1 | -7.5 | nih.gov |

| Compound 2 (Hydroxamic acid derivative) | COX-1 | -8.9 | nih.gov |

| Compound 3 (Ketoximic derivative) | COX-1 | -9.1 | nih.gov |

| Ketoprofen | COX-2 | -8.7 | nih.gov |

| Compound 2 (Hydroxamic acid derivative) | COX-2 | -10.2 | nih.gov |

| Compound 3 (Ketoximic derivative) | COX-2 | -10.4 | nih.gov |

Beyond predicting affinity, docking studies reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. libretexts.org

Hydrogen Bonding: This is a strong directional interaction that occurs between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.orgresearchgate.net In studies of ketoprofen derivatives, the carboxylic acid or hydroxamic acid groups of the ligands were observed forming key hydrogen bonds with amino acid residues like Arg120 and Tyr355 in the active site of COX enzymes. nih.gov

Van der Waals Interactions: These are weaker, non-specific attractions arising from temporary fluctuations in electron density around atoms. libretexts.org The biphenyl rings of the compounds are crucial for establishing extensive hydrophobic and van der Waals interactions with non-polar residues within the binding pockets of target proteins like COX and MMPs. nih.gov For instance, docking into the MMP-3 receptor site showed that the compounds occupied the same position as the native ligand, indicating strong shape complementarity. nih.govresearchgate.net

Understanding these specific interactions is vital for rational drug design, as it allows chemists to modify the ligand's structure to enhance favorable contacts or eliminate unfavorable ones, thereby improving potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding complex, and the dynamics of the intermolecular interactions.

In studies of related biphenylsulfonamide inhibitors targeting MMP-2, MD simulations were performed to validate the docking results and assess the stability of the predicted binding mode. nih.gov The simulations revealed that the inhibitor remained stably bound within the active site throughout the simulation period. nih.gov Crucially, the key interactions identified in docking, such as the chelation of the catalytic zinc ion (Zn2+) and hydrogen bonds with active site residues like His120 and Glu121, were maintained, confirming the stability of the complex. nih.gov Such simulations are essential for confirming that the static pose from docking is likely to be maintained in a more realistic, dynamic physiological environment.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule with high accuracy. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic structure, charge distribution, and reactivity.

For a molecule like this compound, QM calculations can be used to:

Determine Electron Distribution: Calculate the partial atomic charges on each atom, revealing sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack.

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Calculate Electrostatic Potential: Map the electrostatic potential onto the molecule's surface to visualize electron-rich and electron-poor regions, which helps predict how it will interact with a biological receptor.

While specific QM studies focused solely on this compound are not prominently featured in the literature, these calculations are a standard tool in computational chemistry to provide fundamental insights that complement docking and MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by calculating a set of numerical descriptors for each molecule in a training set that describe its physicochemical properties (e.g., lipophilicity, size, electronic properties). A mathematical model is then built to correlate these descriptors with the measured biological activity.

A 3D-QSAR study on a series of biphenyl derivatives as aromatase inhibitors successfully developed a predictive model. nih.gov The study identified a four-point pharmacophore, which is the essential 3D arrangement of features required for activity, consisting of two hydrogen bond acceptors and two aromatic rings. nih.gov The resulting QSAR model showed excellent statistical significance, demonstrating its ability to reliably predict the activity of the compounds. nih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for Biphenyl Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (R²) | 0.977 | Indicates a strong correlation between the predicted and observed activities for the training set molecules. |

| Predictive Correlation Coefficient (Q²) | 0.946 | Indicates the model's high predictive power for an external test set of molecules. |

Source: nih.gov

Such validated QSAR models are powerful tools in drug discovery. They allow researchers to predict the biological activity of novel, yet-to-be-synthesized biphenyl derivatives, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources. nih.gov

Future Directions in 2 Biphenyl 3 Yloxy Propionic Acid Research

Exploration of Novel Biological Targets and Pathways

A primary focus of future research will be the identification of the specific biological targets and signaling pathways modulated by 2-(Biphenyl-3-yloxy)-propionic acid. The structural motifs of the compound, particularly the biphenyl (B1667301) and propionic acid groups, suggest potential interactions with a range of enzymes and receptors. For instance, compounds with a biphenyl structure are known to interact with various biological targets, and the propionic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

Initial screening efforts will likely involve broad-based assays to determine the compound's effect on various cell lines and enzyme families. High-throughput screening (HTS) methodologies will be instrumental in rapidly assessing the compound's activity against a wide array of potential targets. Subsequent studies will then aim to validate these initial findings and elucidate the precise mechanisms of interaction.

Rational Design and Synthesis of Advanced Derivatives with Tuned Activity Profiles

Building upon the foundational understanding of its biological activity, the rational design and synthesis of advanced derivatives of this compound will be a critical next step. The goal of this research will be to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Integration of Omics Technologies for Mechanistic Elucidation

To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies will be indispensable. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the biological changes induced by the compound.

For example, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns in response to treatment with the compound, offering clues about the pathways it modulates. Proteomic studies can identify changes in protein levels and post-translational modifications, providing further insight into the compound's mechanism of action. Metabolomic analyses can uncover alterations in cellular metabolism, which may be downstream consequences of the compound's primary activity.

Development of Advanced Computational Models for Structure-Based Drug Design

In parallel with experimental work, the development of advanced computational models will play a crucial role in accelerating the drug discovery and development process for derivatives of this compound. These models can provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the design of more potent and selective analogs.

Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of the compound and its derivatives to a putative target. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activities, enabling the prediction of the potency of novel derivatives before their synthesis. These computational approaches, when used in an iterative cycle with experimental validation, can significantly streamline the optimization of lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.